

# Technical Guide: Spectral Analysis of 2-Fluoro-5-hydroxy-N-methylbenzamide

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## Compound of Interest

Compound Name: 2-Fluoro-5-hydroxy-N-methylbenzamide

Cat. No.: B8032903

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## Executive Summary

This guide provides a comprehensive spectral analysis of **2-Fluoro-5-hydroxy-N-methylbenzamide**, a pharmacologically relevant scaffold often encountered in kinase inhibitor discovery and metabolite profiling.

The objective is to distinguish this specific regioisomer from its metabolic precursors (e.g., 2-Fluoro-N-methylbenzamide) and structural isomers using high-resolution  $^1\text{H}$  and  $^{19}\text{F}$  NMR. We compare the spectral performance in polar aprotic solvents (DMSO- $d_6$ ) versus non-polar solvents ( $\text{CDCl}_3$ ) to highlight the dynamic behavior of exchangeable protons, a critical factor in validating the 5-hydroxy substitution.

## Chemical Context & Structural Logic[1][2]

The target molecule consists of a benzamide core with three key functionalities affecting the NMR profile:

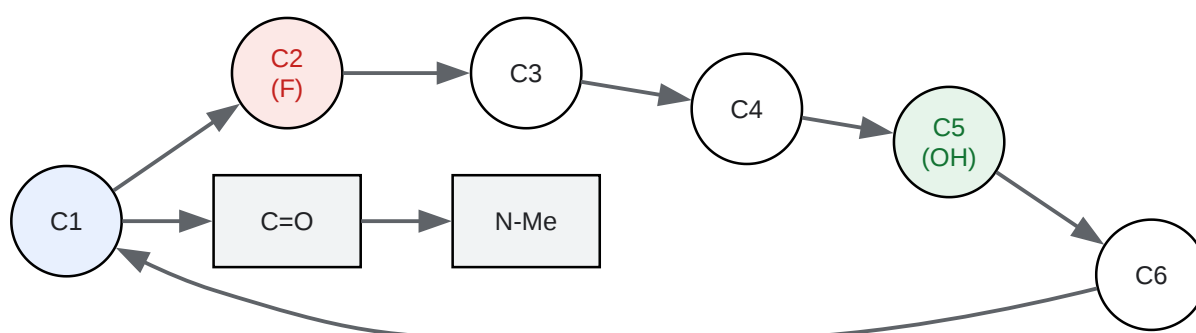
- Fluorine (C2): Induces significant splitting in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra due to spin-spin coupling (

F, Spin 1/2).

- Hydroxyl (C5): A strong electron-donating group (EDG) that shields ortho/para protons and introduces a labile proton signal.
- N-Methyl Amide: Provides a distinct diagnostic doublet and a broad amide proton signal.

## Structural Diagram & Numbering

(Note: Numbering assigns C1 to the amide attachment, C2 to Fluorine, C5 to Hydroxyl)



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Figure 1: Connectivity map highlighting the electronic environments affecting NMR shifts.

## Experimental Protocol

To ensure reproducibility, the following protocol is established as the internal standard for characterizing this compound.

## Sample Preparation

- Solvent Selection: DMSO-d<sub>6</sub> (99.9% D) is the primary recommended solvent.
  - Reasoning: It prevents the rapid exchange of the Phenolic -OH and Amide -NH protons, allowing them to appear as distinct peaks. In CDCl<sub>3</sub>, the -OH signal is often broadened into the baseline or merged with water.
- Concentration: 10 mg of analyte in 600 μL solvent.

- Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[1]

## Instrument Parameters (Standard 400 MHz)

- Temperature: 298 K (25°C).
- <sup>1</sup>H Parameters: Pulse angle 30°, Relaxation delay (D1) = 1.0 s, Scans = 16.
- <sup>19</sup>F Parameters: Spectral width ~200 ppm, Scans = 32, Proton-coupled and Decoupled experiments recommended.

## Comparative Spectral Analysis (<sup>1</sup>H NMR)

The following data compares the Target (5-Hydroxy substituted) against the Reference (Non-hydroxylated precursor) to demonstrate the diagnostic shifts.

### Table 1: <sup>1</sup>H NMR Assignment in DMSO-d6 (400 MHz)

Proton Position	Multiplicity	Chemical Shift ( , ppm)	Coupling Constants ( , Hz)	Structural Insight
-OH (C5)	s (broad)	9.45	-	Key Diagnostic: Absent in precursor. Disappears with D2O shake.
-NH (Amide)	q (broad)	8.15		Coupled to N-methyl. Shifted downfield due to H-bonding in DMSO.
H6 (Ar)	dd	7.10		Ortho to amide (deshielded), meta to F.
H3 (Ar)	dd	7.05		Ortho to F (shielded), large H-F coupling dominates.
H4 (Ar)	dt / m	6.85		Ortho to OH (strongly shielded by EDG effect).
N-CH3	d	2.82		Diagnostic doublet confirming N-methyl integrity.

## Comparison: Solvent Effects (DMSO-d6 vs. CDCl3)

The choice of solvent drastically alters the spectral appearance of the exchangeable protons.

[2][3]

- DMSO-d6: The phenolic -OH is a sharp/broad singlet at ~9.45 ppm. The amide -NH is a clear quartet at ~8.15 ppm.
- CDCl3: The -OH signal often drifts upfield (5.0–6.0 ppm) and broadens significantly due to intermolecular exchange. The -NH signal shifts upfield to ~6.5–7.0 ppm.
  - Recommendation: Do not rely on CDCl3 for quantification of the hydroxyl proton.

## Comparative Spectral Analysis (19F NMR)

Fluorine NMR provides a "clean" background free of solvent peaks, making it ideal for purity assessment.

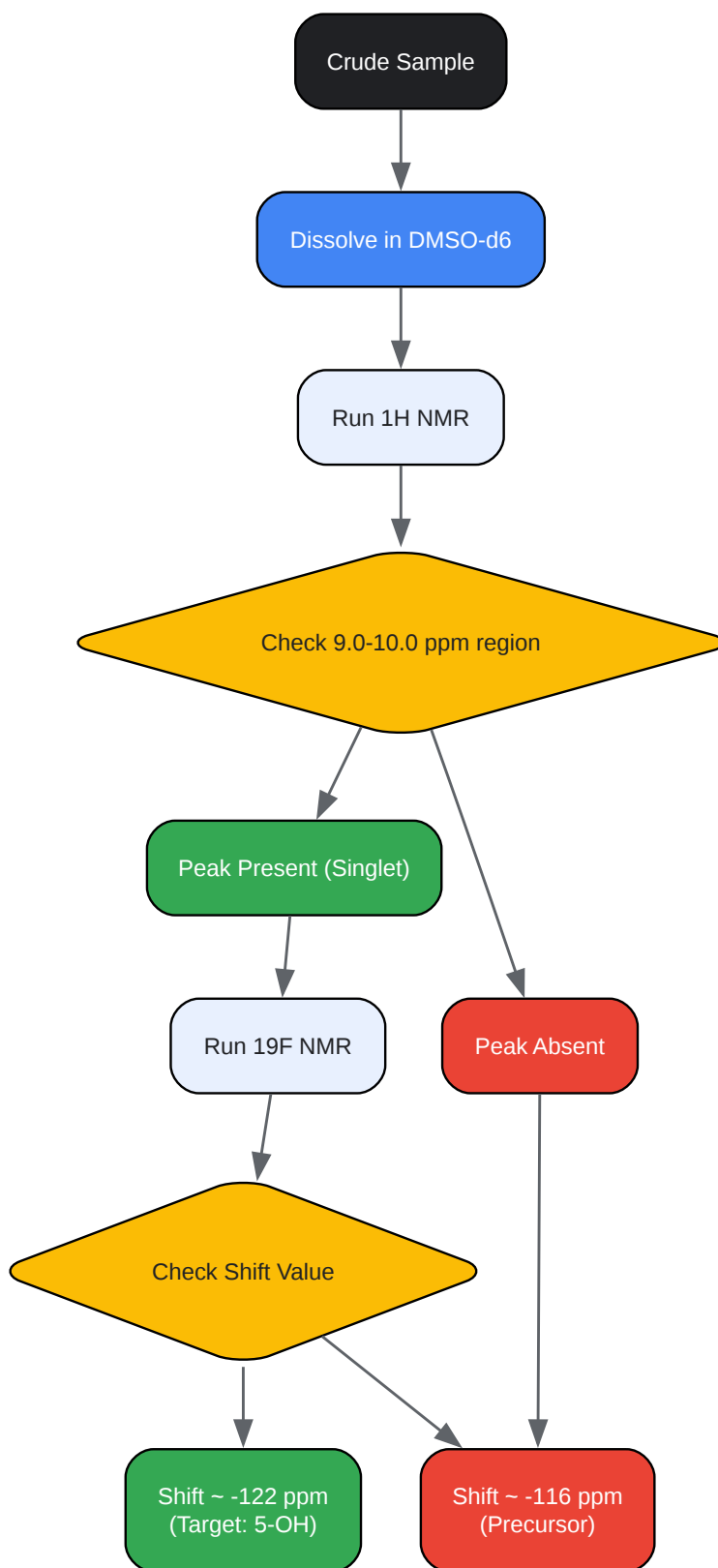
**Table 2: 19F NMR Shift Comparison[6]**

Compound	Solvent	Shift ( , ppm)	Multiplicity	Interpretation
Target (5-OH)	DMSO-d6	-122.5	m (multiplet)	Shielded relative to precursor due to para-OH electron donation.
Reference (No OH)	DMSO-d6	-116.0	m	Standard 2-fluorobenzamide shift range.

Mechanistic Note: The introduction of the electron-donating Hydroxyl group at the C5 position (para to the Fluorine at C2) increases electron density around the Fluorine nucleus. This results in an upfield shift (more negative ppm) of approximately -6.5 ppm compared to the non-hydroxylated parent compound. This is a definitive confirmation of the 5-position substitution.

## Structural Validation Workflow

To confirm the identity of **2-Fluoro-5-hydroxy-N-methylbenzamide** without ambiguity, follow this logic flow.



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Figure 2: Decision tree for distinguishing the target metabolite from its precursor.

## Advanced Characterization (2D NMR)

If 1D spectra are ambiguous (e.g., due to overlapping aromatic signals), 2D correlations are required.

- COSY (Correlation Spectroscopy):
  - Establishes the spin system: H3 couples to H4. H6 shows only weak meta-coupling.
  - Crucial: The OH proton usually does not show COSY cross-peaks in DMSO unless the exchange is extremely slow.
- HSQC (Heteronuclear Single Quantum Coherence):
  - Use to pair protons to carbons.
  - C5 (OH-bearing) will not show a correlation (quaternary/substituted carbon), distinguishing it from C3, C4, and C6.

## References

- PubChem Compound Summary. (2024). 2-Fluoro-N-methylbenzamide.[4][5] National Center for Biotechnology Information. [\[Link\]](#)
- Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. (Validates solvent shift logic for amides/phenols). [\[Link\]](#)
- Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Standard for solvent residual peaks). [\[Link\]](#)

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## Sources

- [1. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [3. unn.edu.ng \[unn.edu.ng\]](https://unn.edu.ng)
- [4. 2-fluoro-N-methylbenzamide | C8H8FNO | CID 2425972 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [5. 2-Fluoro-N-methylbenzamide, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals \[thermofisher.com\]](https://thermofisher.com)
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